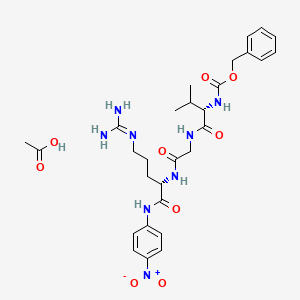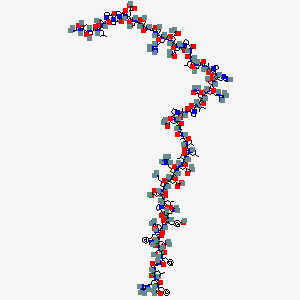
尼美根-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nijmegen-1 is a synthetic strigolactone analog, a class of compounds known for their role as plant hormones. Strigolactones are involved in regulating plant growth and development, particularly in response to environmental stressors.
科学研究应用
Agriculture:
Plant Growth Regulation: Nijmegen-1 can enhance plant growth by modulating hormonal pathways and promoting beneficial interactions with symbiotic fungi.
Disease Resistance: It has been shown to induce resistance against pathogens such as Botrytis cinerea in tobacco and grapevine plants.
Biology and Medicine:
Plant-Microbe Interactions: Nijmegen-1 plays a role in facilitating interactions between plants and beneficial microbes, which can enhance nutrient uptake and stress tolerance.
Potential Therapeutic Applications: While primarily studied in plants, the structural framework of Nijmegen-1 may inspire the development of therapeutic agents targeting similar pathways in humans.
Industry:
作用机制
Target of Action
Nijmegen-1 is a synthetic strigolactone . Strigolactones are plant hormones that play a crucial role in regulating plant development and interactions with other organisms . The primary targets of Nijmegen-1 are plants, specifically tobacco and grapevine plantlets . It has been evaluated as a potential priming agent for induced resistance against Botrytis cinerea, a necrotrophic fungus that affects many plant species .
Mode of Action
Nijmegen-1 interacts with its targets by priming redox-associated compounds to produce an antioxidant protective response . This response limits the infection of Botrytis cinerea . Exposure of B. cinerea to Nijmegen-1 results in increased hyphal branching .
Biochemical Pathways
The biochemical pathways affected by Nijmegen-1 involve the redox-associated compounds of the plant cells . These compounds are primed to produce an antioxidant protective response, which helps limit the infection of B. cinerea . This suggests that Nijmegen-1 may alter the reactive oxygen species (ROS) homeostasis of B. cinerea, resulting in both morphological and physiological changes .
Pharmacokinetics
It’s known that nijmegen-1 is applied to plants through soil drench treatment .
Result of Action
The application of Nijmegen-1 results in reduced susceptibility of tobacco and grapevine plantlets to Botrytis cinerea infection . It induces resistance in greenhouse-grown tobacco plants and restricts lesion development . In addition, it causes increased hyphal branching in B. cinerea, affecting colony diameter and radial growth .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Nijmegen-1 involves the construction of a strigolactone analog with a specific structural framework. The process typically includes the formation of an annulated system of three rings (ABC scaffold) connected to a furanone (D-ring) by an enol ether unit . The synthetic route may involve multiple steps, including cyclization reactions, esterification, and enol ether formation.
Industrial Production Methods: Industrial production of Nijmegen-1 requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of specific catalysts, solvents, and temperature control. The scalability of the synthesis process is crucial for commercial applications, and appropriate formulation is necessary to prevent untimely hydrolysis .
化学反应分析
Types of Reactions: Nijmegen-1 undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. These reactions are influenced by the presence of specific functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Oxidative reactions may involve the use of reagents such as hydrogen peroxide or potassium permanganate, resulting in the formation of oxidized derivatives.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis may yield simpler lactones, while oxidation can produce oxidized strigolactone derivatives .
相似化合物的比较
GR24: Another synthetic strigolactone analog with similar applications in agriculture and plant biology.
EM1: A strigolactone analog derived from ethyl 2-phenylacetate, used in similar research contexts.
Nijmegen-1’s unique structural features and rapid hydrolysis rate distinguish it from other strigolactone analogs, making it a valuable tool in both scientific research and agricultural applications.
属性
IUPAC Name |
methyl (Z)-2-(1,3-dioxoisoindol-2-yl)-3-[(4-methyl-5-oxo-2H-furan-2-yl)oxy]prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO7/c1-9-7-13(25-16(9)21)24-8-12(17(22)23-2)18-14(19)10-5-3-4-6-11(10)15(18)20/h3-8,13H,1-2H3/b12-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVNIMAEIBGUEL-WQLSENKSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(OC1=O)OC=C(C(=O)OC)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(OC1=O)O/C=C(/C(=O)OC)\N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
ANone: The provided research focuses solely on the application of Nijmegen-1 as a strigolactone analogue for parasitic weed control. There is no mention of any catalytic properties or applications of this compound in the provided abstracts.
A: While the abstracts don't detail specific computational studies on Nijmegen-1, research on strigolactones and their analogues often involves molecular modeling and structure-activity relationship (SAR) studies to understand their interactions with potential targets and design more effective compounds [, ].
A: The development of a new Emulsifiable Concentrate (EC) formulation for Nijmegen-1 has been shown to improve its stability and biological activity compared to previously used formulations. This new EC formulation exhibits better stability under laboratory conditions and higher efficacy in reducing Striga emergence in greenhouse and field trials [].
A: The provided research primarily focuses on the application of Nijmegen-1 as a soil treatment to induce suicidal germination of parasitic weeds. As such, the studies do not delve into the pharmacokinetics or pharmacodynamics of the compound in traditional terms (ADME, bioavailability, etc.). The focus is primarily on its efficacy in reducing parasitic weed infestation [, , , ].
A: Nijmegen-1 has demonstrated promising efficacy in both laboratory and field settings. In laboratory assays, it effectively induced germination of Striga and Orobanche seeds [, , , ]. Field trials, particularly with the EC formulation, have shown significant reductions in Striga emergence in cereal crops like maize, sorghum, and millet [, , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(17R)-17-[(E,2R,5S)-5,6-dimethyloct-6-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B561532.png)








![[(pF)Phe4]nociceptin(1-13)NH2](/img/structure/B561552.png)

